molecular formula C19H31NO6 B4002205 N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4002205
M. Wt: 369.5 g/mol
InChI Key: JNYXDQTVMRVGQO-UHFFFAOYSA-N
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Description

N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a methoxy group, and an amine group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with a suitable amine under controlled conditions to form the final product. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[2-(butan-2-yl)phenoxy]propyl}cyclopropanamine
  • N-[3-(4-sec-butylphenoxy)propyl]-2-butanamine oxalate

Uniqueness

N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-4-15(2)16-9-5-6-10-17(16)20-14-8-12-18-11-7-13-19-3;3-1(4)2(5)6/h5-6,9-10,15,18H,4,7-8,11-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYXDQTVMRVGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
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